molecular formula C23H19NO5 B13511661 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)acetic acid

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)acetic acid

Cat. No.: B13511661
M. Wt: 389.4 g/mol
InChI Key: AFAWCWKOGCYCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is particularly useful because it can be removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the Phenoxyacetic Acid Moiety: The protected amino compound is then reacted with phenoxyacetic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)acetic acid can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine.

    Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

    Deprotection: Removal of the Fmoc group yields the free amino compound.

    Substitution: Substitution reactions yield various substituted phenoxyacetic acid derivatives.

    Oxidation and Reduction: These reactions yield oxidized or reduced forms of the compound, respectively.

Scientific Research Applications

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)acetic acid has several scientific research applications:

    Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups.

    Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)acetic acid primarily involves the protection and deprotection of amino groups. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. When the protection is no longer needed, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

Uniqueness

2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)acetic acid is unique due to its specific structure, which includes a phenoxyacetic acid moiety. This structure provides distinct reactivity and properties compared to other Fmoc-protected compounds. Its ability to undergo various chemical reactions and its applications in peptide synthesis and bioconjugation make it a valuable compound in scientific research.

Properties

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]acetic acid

InChI

InChI=1S/C23H19NO5/c25-22(26)14-28-16-7-5-6-15(12-16)24-23(27)29-13-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)

InChI Key

AFAWCWKOGCYCSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC=C4)OCC(=O)O

Origin of Product

United States

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